Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate
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Overview
Description
Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl ester group, a dichlorophenyl moiety, and a benzo-furanone structure, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 3-oxobenzo[3,4-b]furan-6-yl acetate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzo-furanone structure may also play a role in its biological effects by interacting with cellular components and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
Tert-butyl 2-{2-[(2,4-dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate is unique due to its combination of a dichlorophenyl group and a benzo-furanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18Cl2O5 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H18Cl2O5/c1-21(2,3)28-19(24)11-26-14-6-7-15-17(10-14)27-18(20(15)25)8-12-4-5-13(22)9-16(12)23/h4-10H,11H2,1-3H3/b18-8- |
InChI Key |
CBRAYPBMHXLXPN-LSCVHKIXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
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